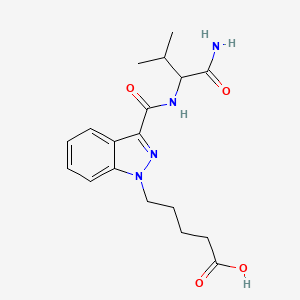

AB-PINACA pentanoic acid metabolite

Description

Contextualization within Synthetic Cannabinoid Research

Synthetic cannabinoids are man-made chemicals designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. bruker.com However, these synthetic compounds are often more potent and can lead to more severe and unpredictable effects. researchgate.net AB-PINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is an indazole carboxamide synthetic cannabinoid that was first developed by Pfizer Inc. mdpi.combohrium.com It has since been identified in herbal smoking mixtures and is classified as a Schedule I controlled substance in the United States. mdpi.combohrium.com

The study of synthetic cannabinoids is complicated by their rapid and extensive metabolism in the human body. frontiersin.org Often, the parent compound is present in very low concentrations or is entirely absent in biological samples like urine, making the identification of metabolites crucial for detecting use. frontiersin.orgnih.gov

Significance of Metabolite Identification in Research Paradigms

The identification of metabolites is a cornerstone of modern forensic and clinical toxicology. nih.govulisboa.pt In the context of synthetic cannabinoids, where new compounds emerge rapidly to circumvent legal controls, understanding their metabolic pathways is essential for developing reliable detection methods. researchgate.netnih.gov The AB-PINACA pentanoic acid metabolite is a significant urinary metabolite of AB-PINACA, making it a critical biomarker for confirming exposure to the parent compound. smolecule.com

Research into metabolites like AB-PINACA pentanoic acid allows for the development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to detect their presence in biological samples. smolecule.com These methods are vital for both law enforcement and public health in monitoring the use of these substances. ulisboa.pt

Overview of Research Trajectories for this compound

Initial research on AB-PINACA focused on identifying its various metabolites produced through in vitro studies using human liver microsomes (HLMs) and human hepatocytes, as well as analysis of authentic urine samples. nih.gov These studies have established that AB-PINACA undergoes extensive biotransformation, including hydrolysis, hydroxylation, and carboxylation. mdpi.comnih.govnih.gov

A key finding from these studies was the identification of AB-PINACA pentanoic acid as a major metabolite. nih.govnih.gov This metabolite is formed through the oxidation of the terminal pentyl group of the parent compound. caymanchem.comglpbio.com Subsequent research has focused on the synthesis of this and other major metabolites to serve as reference standards for analytical method development. nih.gov Current and future research will likely continue to refine analytical techniques for the detection of this compound and further investigate the metabolic pathways of AB-PINACA and other emerging synthetic cannabinoids. frontiersin.org

Detailed Research Findings

Metabolic Pathways of AB-PINACA

Studies utilizing human hepatocytes and liver microsomes have identified numerous metabolites of AB-PINACA. The primary metabolic transformations include:

Amide Hydrolysis: A dominant pathway leading to the formation of AB-PINACA carboxylic acid. nih.govnih.gov Carboxylesterase 1 (CES1) has been identified as a key enzyme in this process. nih.gov

Hydroxylation: Occurs at various positions on the pentyl side chain, the indazole core, and the butane (B89635) moiety. mdpi.comnih.govnih.gov

Ketone Formation: Another observed biotransformation. nih.govnih.gov

Carboxylation: The formation of AB-PINACA pentanoic acid through oxidation of the pentyl side chain is a significant metabolic route. nih.govnih.gov

Glucuronidation: Phase II metabolism involving the conjugation with glucuronic acid to facilitate excretion. mdpi.comfrontiersin.org

In studies with human hepatocytes, 23 distinct metabolites of AB-PINACA were identified, arising from various combinations of these reactions. nih.govnih.gov

Analytical Data for this compound

The this compound is a crucial analyte in forensic and clinical testing. Its detection confirms exposure to AB-PINACA.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₄N₄O₄ | caymanchem.combiosynth.com |

| Molecular Weight | 360.4 g/mol | caymanchem.combiosynth.com |

| CAS Number | 1879029-93-2 | caymanchem.comglpbio.combiosynth.com |

| IUPAC Name | 3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid | smolecule.comcaymanchem.com |

Analytical methods like LC-MS/MS are the preferred techniques for the qualitative and quantitative analysis of this metabolite in biological matrices such as urine and hair. caymanchem.comthermofisher.comresearchgate.net Certified Reference Materials (CRMs), including isotopically labeled standards like AB-PINACA N-pentanoic acid metabolite-d4, are used as internal standards to ensure the accuracy of these analytical methods. caymanchem.com

Structure

3D Structure

Properties

IUPAC Name |

5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEBIXFSJOHXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017710 | |

| Record name | AB-PINACA pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879029-93-2 | |

| Record name | AB-PINACA pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Detection and Quantification of Ab Pinaca Pentanoic Acid Metabolite

Sample Preparation Techniques for Metabolite Analysis

Effective sample preparation is a critical step to remove interferences from complex biological matrices like urine and blood, and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the subsequent analysis. annexpublishers.comgla.ac.uk The primary techniques employed for the extraction of AB-PINACA pentanoic acid metabolite include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. annexpublishers.comgla.ac.uk

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples. annexpublishers.comresearchgate.net It involves passing the sample through a solid sorbent material that retains the analyte, which is then eluted with a suitable solvent. researchgate.net For the analysis of synthetic cannabinoid metabolites, including this compound, reversed-phase silica-based sorbents are often utilized. nih.gov

One study detailed a method for the analysis of 61 synthetic cannabinoid metabolites in urine, where SPE was performed using a reversed-phase silica-based phenyl sorbent. This method demonstrated good recovery rates, ranging from 43% to 97%, and a limit of detection (LOD) between 0.025 ng/mL and 0.5 ng/mL. researchgate.netnih.gov Another protocol for 19 novel synthetic cannabinoids in urine employed a highly crosslinked polymeric SPE sorbent, which also yielded clean extracts and efficient extraction. unitedchem.com The use of automated systems for SPE can further enhance the efficiency and reproducibility of the sample preparation process. researchgate.net

Table 1: Example of a Solid-Phase Extraction Protocol

| Step | Procedure |

|---|---|

| Sample Preparation | To 1 mL of urine, add 1 mL of pH 6 phosphate (B84403) buffer (0.1M) and internal standard(s). Mix/vortex briefly. |

| Condition Cartridge | Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water. |

| Apply Sample | Load the prepared sample onto the cartridge at a flow rate of 1-2 mL/minute. |

| Wash Cartridge | Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in deionized water. |

| Dry Cartridge | Dry the cartridge for 5-10 minutes at full vacuum. |

| Elute Analytes | Elute the analytes with 1 mL of a mixture of dichloromethane, isopropanol (B130326), and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v). |

| Evaporation & Reconstitution | Evaporate the eluate to dryness at < 40°C and reconstitute the residue in 1 mL of mobile phase. |

This table is a representative example and specific parameters may vary based on the exact method and laboratory.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common technique for isolating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. smolecule.comannexpublishers.com For the extraction of this compound, a common approach involves adjusting the pH of the urine sample and then extracting the analyte into an organic solvent. oup.com

In one validated method, urine samples were first subjected to enzymatic hydrolysis to cleave any glucuronide conjugates. oup.com The pH was then adjusted to 3.5 with acetic acid, and the extraction was performed using a mixture of chlorobutane and isopropanol (7:3). oup.com After separation of the layers, the organic solvent containing the analyte was evaporated and the residue reconstituted for analysis. oup.com Another study utilized a 9:1 hexane:ethyl acetate (B1210297) solution for the extraction from serum samples after acidification. ucsf.edu

Table 2: Example of a Liquid-Liquid Extraction Protocol

| Step | Procedure |

|---|---|

| Hydrolysis | Incubate 1 mL of urine with β-glucuronidase solution at 56°C for 45 minutes. |

| pH Adjustment | Adjust the pH of the cooled sample to 3.5 by adding 500 µL of 20% acetic acid. |

| Extraction | Add 3 mL of chlorobutane:isopropanol (7:3) and mix for 15 minutes. |

| Phase Separation | Centrifuge to separate the aqueous and organic layers. |

| Evaporation & Reconstitution | Transfer the organic solvent to a new tube, evaporate to dryness under nitrogen at 40°C, and reconstitute in mobile phase. |

This table is a representative example and specific parameters may vary based on the exact method and laboratory.

Protein Precipitation and Dilute-and-Shoot Approaches

For some applications, simpler and faster sample preparation methods like protein precipitation or "dilute-and-shoot" are employed. Protein precipitation is often used for blood or serum samples, where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation. nih.gov The resulting supernatant containing the analyte can then be directly analyzed or further purified. nih.gov

The "dilute-and-shoot" approach is one of the simplest methods, particularly for urine samples. scispace.com It involves diluting the sample with a buffer or mobile phase and then directly injecting it into the analytical instrument. scispace.com While this method is fast and requires minimal sample handling, it can be more susceptible to matrix effects, where other components in the sample interfere with the analysis of the target analyte. researchgate.netnih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate the this compound from other compounds in the extract before detection. smolecule.com The most common methods are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and specific detection. smolecule.comannexpublishers.comthermofisher.com

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. annexpublishers.com While less common than LC for the analysis of synthetic cannabinoid metabolites due to the need for derivatization to increase volatility, GC coupled with mass spectrometry (GC-MS) can be used for the detection of this compound. smolecule.comark-tdm.comark-tdm.com Certified reference materials for this metabolite are available and noted as suitable for GC analysis. sigmaaldrich.comcaymanchem.com

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of this compound and other synthetic cannabinoids. smolecule.comannexpublishers.comresearchgate.netunitedchem.com This technique is well-suited for the analysis of polar and non-volatile compounds and generally does not require derivatization. nih.govnih.gov

Various LC-based methods have been developed, often employing reversed-phase columns, such as C18 columns, for separation. unitedchem.comucsf.edu The mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. oup.comucsf.edunih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is commonly used to achieve optimal separation of multiple analytes. oup.comucsf.edunih.govnih.gov These methods can achieve low limits of detection, often in the sub-ng/mL range, making them suitable for detecting the low concentrations of metabolites typically found in biological samples. researchgate.netnih.govresearchgate.net

Table 3: Example of a Liquid Chromatography Method

| Parameter | Description |

|---|---|

| LC System | Agilent Technologies 1290 Liquid Chromatograph |

| Column | Agilent Poroshell 120, EC-C-18 (3.0 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.2% acetic acid in deionized water |

| Mobile Phase B | 100% acetonitrile |

| Flow Rate | 0.7 mL/min |

| Gradient | A time-based gradient changing the percentage of Mobile Phase A and B |

| Total Run Time | 4.00 minutes |

| Detection | Triple quadrupole mass spectrometer with electrospray ionization |

This table is a representative example based on a published method and specific parameters will vary. oup.comucsf.edu

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of synthetic cannabinoid metabolites, offering high separation efficiency and speed. chrom-china.com Several studies have detailed UHPLC methods coupled with mass spectrometry for the detection of this compound.

A common approach involves using a C18 column for chromatographic separation with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. nih.gov For instance, a method for analyzing 32 synthetic cannabinoid metabolites, including AB-PINACA N-pentanoic acid, utilized an Agilent Technologies 1290 liquid chromatograph with Zorbax Eclipse Plus C-18 columns (2.1 mm × 50 mm × 1.8 µm) maintained at 50°C. oup.comnih.gov This system can be configured with a 10-port valve and two LC columns to facilitate alternating column regeneration, enhancing throughput. oup.com Another UHPLC method employed a Hypersil Gold C18 column (100 x 4.6 mm, 5 mm) with a mobile phase gradient of 0.1% formic acid in deionized water and 0.1% formic acid in methanol, at a flow rate of 1.2 mL/min. oup.com

For the separation of isomeric synthetic cannabinoids, including AB-PINACA, a Hypersil GOLD C18 column (100 mm × 2.1 mm, 1.9 μm) with a gradient elution of methanol containing 0.1% formic acid and a 0.1% formic acid aqueous solution containing 10 mmol/L ammonium formate (B1220265) has been successfully used. chrom-china.com Furthermore, a two-dimensional liquid chromatography (2D LC) method has been developed, utilizing an ACQUITY UPLC BEH C8 2.1 x 30mm, 10µm trap column and an ACQUITY UPLC HSS T3 analytical column 2.1 x 150mm, 1.7 µm for the analysis of several synthetic cannabinoids, including the AB-PINACA 5-pentanoic acid metabolite. annexpublishers.com

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the primary detection method coupled with liquid or gas chromatography for the analysis of this compound due to its high sensitivity and specificity. acs.orgnih.govspringernature.comresearchgate.netuq.edu.auup.ac.zacaymanchem.comevitachem.comnih.gov

While less common for quantitative analysis compared to tandem mass spectrometry, single quadrupole mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can be used for the identification and quantification of this compound. sanbio.nl Researchers can utilize GC-MS to identify and quantify this metabolite in biological samples. smolecule.com However, LC-MS is more frequently employed for this class of compounds. sanbio.nl

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used platform for the targeted analysis of synthetic cannabinoids and their metabolites. nih.govspringernature.com This technique offers high sensitivity and specificity, making it ideal for quantification. nih.govoup.comup.ac.za

A validated LC-MS/MS method for 32 synthetic cannabinoid metabolites, including AB-PINACA N-pentanoic acid, achieved a linearity range of 0.5–200 ng/mL. nih.gov Another study using an AB Sciex API 4000 tandem mass spectrometer successfully detected and quantified various synthetic cannabinoids and their metabolites after enzymatic hydrolysis of urine samples. oup.com The use of multiple reaction monitoring (MRM) allows for the specific detection of precursor and product ions, enhancing the reliability of the identification and quantification. oup.com For example, in one study, the MRM transition for AB-PINACA pentanoic acid was monitored for quantification. oup.com

High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry, are powerful tools for both untargeted screening and confirmation of synthetic cannabinoid metabolites. acs.orgnih.govspringernature.comresearchgate.netuq.edu.auup.ac.zacaymanchem.comnih.govoup.comnih.gov HRMS provides accurate mass measurements, which aids in the identification of unknown compounds and allows for retrospective data analysis. oup.com

LC-QTOF-MS methods have been developed for the sensitive screening of synthetic cannabinoids and their metabolites in urine and serum. nih.govd-nb.info One such method, using an Agilent 6540 QTOF-MS, successfully identified AB-PINACA and its pentanoic acid metabolite in patient serum. uoa.grucsf.edu Another study utilized UHPLC-QTOF-MS for the screening and quantification of metabolites of 18 different synthetic cannabinoids in urine, demonstrating the robustness of this technique for routine analysis. nih.gov

Orbitrap-based HRMS has also been employed for the in-depth metabolite profiling of AB-PINACA. nih.gov In one study, liquid chromatography-high-resolution Orbitrap-tandem mass spectrometry (MS-MS) was used to identify 13 metabolites of AB-PINACA in various human tissues and in vitro human hepatocyte incubations. nih.gov The high resolving power of the Orbitrap analyzer allows for confident identification of metabolites based on their accurate mass and fragmentation patterns. nih.gov

Derivatization Strategies for Enhanced Detection and Separation

While many LC-MS methods analyze this compound directly, derivatization can be employed, particularly for GC-MS analysis, to improve volatility and chromatographic properties. However, for the highly sensitive and specific LC-MS/MS methods commonly used today, derivatization is often not necessary for the analysis of this compound. The focus of modern methods is on direct injection after a simple extraction and hydrolysis procedure. nih.gov

Internal Standard Selection and Application in Analytical Assays

The use of an internal standard is critical for accurate quantification in analytical assays, as it corrects for variations during sample preparation and analysis. shareok.org For the analysis of this compound, stable isotope-labeled (SIL) internal standards are the gold standard. mdpi.comchromatographyonline.com

Deuterated analogs of the analyte are commonly used as internal standards. mdpi.com Specifically for this compound, a deuterated version, AB-PINACA N-pentanoic acid metabolite-d4, is commercially available and intended for use as an internal standard for quantification by GC- or LC-MS. sanbio.nlcaymanchem.combioscience.co.uk The use of a SIL internal standard that has nearly identical physicochemical properties to the analyte ensures that it behaves similarly throughout the extraction and analysis process, leading to more accurate and precise results. chromatographyonline.com For example, one study used JWH-018 N-pentanoic acid-d4 as an internal standard for the quantification of AB-PINACA N-pentanoic acid. restek.com

Advanced Spectroscopic and Chromatographic Characterization of Ab Pinaca Pentanoic Acid Metabolite

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the unambiguous structural determination of synthetic cannabinoids and their metabolites. nih.govcaymanchem.com For the AB-PINACA pentanoic acid metabolite, while it is a recognized analytical standard, detailed 1H and 13C NMR spectral data are not extensively published in peer-reviewed literature. However, based on its established chemical structure, 3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid, NMR analysis would be used to confirm the presence and connectivity of its key structural features. researchgate.net

Analysis would involve dissolving the reference standard in a deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), and acquiring one-dimensional (1D) and two-dimensional (2D) NMR spectra. nih.govnih.gov

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals corresponding to the protons on the indazole ring system.

Aliphatic Protons: Resonances from the pentanoic acid side chain, including the methylene (B1212753) groups (-CH2-) and the terminal carboxyl group proton (-COOH), as well as signals from the valinamide (B3267577) moiety, such as the isopropyl group (-CH(CH3)2).

Amide Protons: Signals for the NH protons of the primary and secondary amide groups.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Resonances for the carbon atoms of the amide and carboxylic acid groups.

Aromatic Carbons: Signals corresponding to the carbon atoms of the indazole ring.

Aliphatic Carbons: Signals for the carbons of the pentanoic acid chain and the valinamide group.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between protons and carbons, confirming the precise arrangement of the atoms and substructures, including the attachment position of the pentanoic acid chain to the indazole nitrogen. nih.gov

Detailed Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification of synthetic cannabinoid metabolites in biological samples. smolecule.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for the metabolite and its fragments. nih.govresearchgate.net

The this compound is formed through the oxidation of the terminal carbon of the N-pentyl chain of the parent compound, AB-PINACA. researchgate.net Its fragmentation pattern in positive electrospray ionization (ESI) mass spectrometry is characteristic and allows for its specific detection. The protonated molecule [M+H]⁺ has an exact mass of approximately 360.1798. smolecule.com

Under collision-induced dissociation (CID), the molecule undergoes fragmentation at several key points. The most abundant and diagnostic fragment ions are generated from the cleavage of the amide bonds and the indazole structure. Studies have identified several key product ions that are crucial for identifying this metabolite. researchgate.netdundee.ac.uk

A common fragmentation pathway involves the loss of the valinamide group and subsequent cleavages of the indazole core and the pentanoic acid chain. nih.govresearchgate.net The indazole core itself can produce a characteristic fragment at m/z 145. researchgate.net Another significant fragmentation involves the formation of the indazole pentanoic acid acylium ion at m/z 245. researchgate.net

Table 1: Key Mass Spectrometric Fragments of this compound

| Observed m/z | Proposed Fragment Structure/Identity | Source(s) |

|---|---|---|

| 361.1872 | [M+H]⁺ Protonated Molecule | researchgate.net |

| 302 | [M+H - C3H7N]⁺ | dundee.ac.uk |

| 284 | [M+H - C3H7NO]⁺ | dundee.ac.uk |

| 245 | Indazole pentanoic acid acylium ion | researchgate.net |

| 231 | Hydroxypentyl indazole acylium ion | researchgate.netdundee.ac.uk |

| 213 | Pentylindazole acylium ion | dundee.ac.uk |

Isomeric Differentiation Strategies using Advanced Chromatography and Mass Spectrometry

The differentiation of isomers is a significant challenge in forensic toxicology, as compounds with the same molecular weight and similar mass spectral fragmentation patterns can have different chemical structures and legal statuses. nih.govbiosynth.com For AB-PINACA and its metabolites, isomers can arise from the substitution position on the indazole ring or the pentyl chain.

Advanced chromatographic techniques, primarily ultra-high-performance liquid chromatography (UHPLC), are essential for the physical separation of isomers before they enter the mass spectrometer. biosynth.com The choice of stationary phase and mobile phase gradient is optimized to exploit subtle differences in the polarity and structure of the isomers, leading to different retention times. For instance, a study successfully separated AB-PINACA from its isomer ADB-BINACA using a C18 column with a gradient elution, achieving a resolution of 1.22. biosynth.com Similar strategies are applied to differentiate the various potential isomers of the pentanoic acid metabolite.

Once separated chromatographically, high-resolution mass spectrometry (HRMS) in tandem with MS/MS can provide further differentiation. biosynth.com While isomers may share major fragment ions, the relative intensities or ratios of these ions can differ significantly, providing a basis for identification. Monitoring unique product ions and optimizing chromatographic conditions are critical for the clear distinction between positional isomers. For example, differentiation of AB-FUBINACA isomers has been achieved by comparing the relative abundance of specific product ions generated during MS/MS analysis.

Chiral Separation Techniques for Enantiomeric Analysis

AB-PINACA possesses a chiral center in its L-valinamide moiety, meaning it exists as two enantiomers (S and R forms). Consequently, its metabolites, including the pentanoic acid metabolite, are also chiral. The enantiomers of a compound can have different biological activities and potencies. Therefore, the ability to separate and identify the specific enantiomers present in a sample is crucial for a complete pharmacological and toxicological understanding.

Chiral separation is typically achieved using specialized high-performance liquid chromatography (HPLC) columns containing a chiral stationary phase (CSP). These CSPs interact differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately.

For indazole-3-carboxamide synthetic cannabinoids like AB-PINACA, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. Research on the chiral separation of AB-FUBINACA and AB-CHMINACA, which are structurally related to AB-PINACA, demonstrated that a Lux® i-Cellulose-5 column provided excellent enantiomeric resolution for these amide-containing compounds. The development of optimized isocratic separation methods can yield high resolution values (Rs ≥ 1.99), indicating a baseline separation of the two enantiomers. Such methods, when coupled with mass spectrometry (chiral HPLC-MS/MS), allow for the sensitive and specific quantification of individual enantiomers in complex matrices.

Method Validation Strategies for Assays of Ab Pinaca Pentanoic Acid Metabolite

Assessment of Analytical Selectivity and Specificity

Selectivity and specificity are fundamental to ensuring that the analytical signal detected corresponds solely to the analyte of interest, without interference from other components in the sample matrix. In the context of AB-PINACA pentanoic acid metabolite analysis, this involves scrutinizing potential interferences from endogenous matrix components and other structurally similar compounds.

Research Findings: Analytical methods developed for the detection of this compound have demonstrated high selectivity and specificity. doi.orgoup.com Validation studies typically assess selectivity by analyzing multiple sources of blank matrices (e.g., drug-free urine or blood from at least ten different donors) to check for any interfering peaks at the retention time of the analyte and its internal standard. upstate.edu

Furthermore, the potential for cross-reactivity with other synthetic cannabinoids, their metabolites, and other common drugs of abuse is evaluated. In one comprehensive study, a validated LC-MS/MS method for 32 synthetic cannabinoid metabolites, including AB-PINACA pentanoic acid, was reported to be selective and specific, with no evidence of interference or carryover concerns. doi.orgoup.com The use of multiple reaction monitoring (MRM) in LC-MS/MS, with specific precursor-to-product ion transitions, provides a high degree of specificity, ensuring that the detected signal is unique to the target analyte.

Determination of Linearity and Calibration Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response over a defined range. The calibration range establishes the upper and lower concentrations for which the assay is accurate and precise.

Research Findings: For the quantification of this compound, linearity is typically established by analyzing a series of calibration standards prepared in the relevant biological matrix. A linear regression model is then applied to the data, and the coefficient of determination (R²) is calculated to assess the goodness of fit. An R² value of ≥ 0.990 is generally considered acceptable. nih.gov

One study established a linear range of 0.5–200 ng/mL for a panel of 32 synthetic cannabinoid metabolites, including AB-PINACA pentanoic acid. doi.orgoup.comoup.com Another study focusing on a different panel of metabolites reported a narrower calibration range for AB-PINACA pentanoic acid, using five calibration levels. nih.gov

| Analyte | Calibration Range (ng/mL) | Weighting Factor | Correlation Coefficient (R²) | Reference |

| This compound | 0.5–200 | Not specified | ≥ 0.99 | doi.orgoup.comoup.com |

| This compound | 1.2–72 | 1/x or 1/x² | ≥ 0.990 | nih.gov |

Evaluation of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Research Findings: The determination of LOD and LOQ is a critical aspect of method validation, particularly for trace-level analysis in complex biological matrices. The LOD is often determined as the concentration that yields a signal-to-noise ratio of at least 3, while the LOQ typically has a signal-to-noise ratio of 10 or is determined based on precision and accuracy at the lowest calibration point. ojp.gov

In a study validating a method for a broad panel of synthetic cannabinoids in hair, the LOD and LOQ were reported to be in the range of 0.5 to 5 pg/mg and 1 to 10 pg/mg, respectively, for the analytes included. nih.gov However, another study focusing on urine analysis noted that the presence of AB-PINACA pentanoic acid could not be confirmed by MS/MS spectra at the levels tested in their assay. researchgate.net This highlights that the sensitivity for this particular metabolite can be method-dependent.

Precision and Accuracy Assessment (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value, often expressed as the percentage of bias or relative error. Both are assessed within a single day (intra-day) and over several days (inter-day).

Research Findings: Validation guidelines typically require intra-day and inter-day precision to be within ±15% RSD, and accuracy to be within ±20% of the nominal value. doi.org For the analysis of this compound, quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate.

A study validating an LC-MS/MS method for 32 synthetic cannabinoid metabolites, including AB-PINACA pentanoic acid, reported that both intra-day and inter-day precision and accuracy were within acceptable limits. doi.orgoup.com The intra-day precision was determined by analyzing three replicates of QC samples in a single batch, while inter-day precision was assessed by analyzing replicates over five different days. doi.org

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |

| Synthetic Cannabinoid Metabolites (including AB-PINACA pentanoic acid) | Low, Medium, High | < 15% | < 15% | ± 20% | ± 20% | doi.orgoup.com |

Recovery Studies for Sample Preparation Procedures

Recovery experiments are performed to evaluate the efficiency of the extraction procedure. This is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a pure solvent standard at the same concentration.

Research Findings: The extraction of this compound from biological matrices often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). oup.comresearchgate.net The recovery can be influenced by the choice of extraction solvent and pH conditions.

In a comprehensive study, the recovery for a panel of 32 synthetic cannabinoid metabolites, which included AB-PINACA pentanoic acid, was found to range from 48% to 104%. doi.orgoup.com Another study indicated that for most of the investigated compounds, the recovery was above the accepted limit of 75%. nih.gov These results demonstrate that with optimized extraction protocols, efficient recovery of this compound can be achieved.

Matrix Effects Evaluation in Quantitative Analysis

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement and affect the accuracy of quantification.

Research Findings: The evaluation of matrix effects is particularly important for LC-MS/MS analysis of analytes in complex biological fluids like blood and urine. It is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard.

For a panel of 29 synthetic cannabinoids and their metabolites in hair, the matrix effect was reported to be between 19.1% and 110.0%. nih.gov In another study, it was noted that for some metabolites, including AB-PINACA pentanoic acid at low concentrations, the signal was too weak to calculate a matrix effect value, suggesting potential for significant ion suppression at lower concentrations. nih.gov The use of a deuterated internal standard for AB-PINACA pentanoic acid can help to compensate for matrix effects and improve the accuracy of quantification. caymanchem.com

Stability Studies of this compound in Research Matrices

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is evaluated under various storage conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage.

Research Findings: Studies have shown that the stability of synthetic cannabinoid metabolites can be influenced by the storage temperature and the biological matrix. One long-term stability study of 24 synthetic cannabinoid metabolites found that AB-PINACA pentanoic acid was stable in both blood and urine when stored at -30°C for up to 168 days. nii.ac.jp At higher temperatures (4°C, 22°C, and 37°C), the metabolite was significantly more stable in urine than in blood. nii.ac.jp

Another study investigating the stability of a related compound, ADB-PINACA pentanoic acid, found it to be least stable at room temperature, showing degradation after 5 weeks. ojp.gov It has also been noted that some parent synthetic cannabinoids with a methyl ester moiety are unstable in blood at refrigerated and room temperatures and can degrade to their corresponding butanoic acid metabolites. cfsre.orgnih.gov This underscores the importance of proper sample storage, preferably frozen, to ensure the integrity of this compound during analysis.

| Matrix | Storage Temperature | Duration | Stability | Reference |

| Blood | -30°C | 168 days | Stable | nii.ac.jp |

| Urine | -30°C | 168 days | Stable | nii.ac.jp |

| Blood | 4°C, 22°C, 37°C | 56-168 days | Less stable than in urine | nii.ac.jp |

| Urine | 4°C, 22°C, 37°C | 56-168 days | More stable than in blood | nii.ac.jp |

Research Perspectives on Ab Pinaca Pentanoic Acid Metabolite As a Biomarker of Exposure

Utility of Carboxylated Metabolites in Synthetic Cannabinoid Exposure Research

Carboxylated metabolites, such as the AB-PINACA pentanoic acid metabolite, are of significant interest in the field of synthetic cannabinoid research due to their favorable detection characteristics in biological samples, particularly urine. smolecule.comnih.gov The metabolic process for many synthetic cannabinoids, including AB-PINACA, often involves the oxidation of an alkyl side chain, leading to the formation of a carboxylic acid derivative. nih.govnih.gov This biotransformation generally increases the water solubility of the compound, facilitating its excretion in urine and making it a more reliable and longer-term biomarker than the parent compound. researchgate.netfrontiersin.org

Research has demonstrated that for many synthetic cannabinoids, the carboxylated metabolites are found in higher concentrations and persist for a longer duration in urine compared to the parent drug. researchgate.netfrontiersin.org For instance, studies on JWH-018, a well-known synthetic cannabinoid, identified its carboxylated derivatives as major urinary metabolites. nih.gov This principle extends to AB-PINACA, where the pentanoic acid metabolite is a significant urinary marker. nih.govcaymanchem.com

A notable aspect of the this compound is that it is also a major metabolite of 5F-AB-PINACA. nih.govnih.gov This occurs through oxidative defluorination of 5F-AB-PINACA, which then follows a similar metabolic pathway to AB-PINACA, resulting in the shared pentanoic acid metabolite. nih.govnih.gov This convergent metabolic pathway is a critical consideration for forensic and clinical laboratories, as the presence of the this compound can indicate exposure to either AB-PINACA or 5F-AB-PINACA. nih.gov

The utility of these carboxylated metabolites is further underscored by their stability. Some studies have noted that methyl ester synthetic cannabinoids can be unstable in blood samples, whereas the corresponding butanoic and pentanoic acid metabolites serve as more stable and reliable biomarkers for identifying use in both blood and urine. ojp.gov The identification of these stable, long-lasting metabolites is essential for developing robust analytical methods for forensic toxicology and clinical screening. nih.govresearchgate.net

Concentration-Based Research for Exposure Documentation

Concentration-based research on the this compound is crucial for documenting exposure and understanding its toxicological implications. While the qualitative detection of the metabolite confirms exposure, quantitative analysis provides deeper insights into the extent of use.

In one documented case, a 10-month-old infant exposed to an AB-PINACA-contaminated cigarette had a serum AB-PINACA pentanoic acid level of 345 ng/mL, which was significantly higher than the parent compound's concentration of 42 ng/mL. mdpi.com This highlights the metabolite's prevalence in biological samples post-exposure.

Studies involving suspected impaired driving cases have also provided valuable concentration data. In a study of 58 such cases, AB-PINACA was detected in 25 blood samples at concentrations ranging from 1.8 to 127 nM. mdpi.com While this study focused on the parent compound, the detection of its metabolites, including the pentanoic acid derivative, is a standard part of comprehensive toxicological analysis.

Furthermore, research on law enforcement agents potentially exposed during a raid on a clandestine "Spice" lab involved the analysis of urine samples for AB-PINACA and its metabolites. cdc.gov The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure AB-PINACA N-pentanoic acid, emphasizing the importance of monitoring metabolite levels to confirm systemic absorption of the parent compound. cdc.gov Although specific concentrations were not detailed in the summary, the presence of the metabolite in post-exposure samples, and its absence in pre-exposure samples, was a key finding. cdc.gov

The following table summarizes findings from various research contexts where the concentration of this compound was a key factor in documenting exposure.

| Research Context | Sample Type | Finding |

| Infant Exposure Case mdpi.com | Serum | AB-PINACA pentanoic acid level of 345 ng/mL was detected. |

| Impaired Driving Cases mdpi.com | Blood | Parent AB-PINACA was detected at 1.8–127 nM; metabolite analysis is standard. |

| Law Enforcement Exposure cdc.gov | Urine | Presence of AB-PINACA N-pentanoic acid confirmed systemic exposure. |

These examples underscore the critical role of concentration-based research in establishing definitive evidence of exposure and in understanding the metabolic fate of AB-PINACA.

Qualitative and Quantitative Research Applications in Exposure Assessment Methodologies

Both qualitative and quantitative methods for detecting the this compound are fundamental to exposure assessment in research and forensic toxicology. These methodologies primarily rely on advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). smolecule.com

Qualitative Applications: Qualitative analysis serves as the initial step in identifying exposure. It confirms the presence or absence of the this compound in a biological sample. This is particularly useful in forensic investigations and clinical screenings where the primary goal is to determine if an individual has used a synthetic cannabinoid. smolecule.com High-resolution mass spectrometry (HRMS) is often employed for this purpose, as it allows for the identification of metabolites even without a specific reference standard, by matching the exact mass and isotopic pattern of the compound. ojp.gov

Quantitative Applications: Quantitative analysis goes a step further by measuring the precise concentration of the metabolite. This is essential for several reasons:

Correlating with Effects: While challenging, researchers aim to correlate metabolite concentrations with observed physiological or psychological effects.

Monitoring Use Over Time: Quantitative data can help in monitoring patterns of use, abstinence, or re-exposure in clinical and research settings.

Method Validation: Developing and validating robust quantitative methods is a critical area of research to ensure accuracy and reliability in forensic and clinical testing. cuny.edu

A study focused on developing a method for the simultaneous determination of multiple synthetic cannabinoids and their metabolites in hair utilized LC-MS/MS for quantitative analysis, highlighting the application of these methods in alternative matrices. caymanchem.com Another study developed and validated a method for determining 24 synthetic cannabinoids and their metabolites, including AB-PINACA pentanoic acid, in urine to assess exposure in a specific population. cuny.edu

The table below outlines the primary research applications of these analytical approaches.

| Analytical Approach | Research Application |

| Qualitative Analysis | Initial screening for exposure in forensic and clinical cases. smolecule.com |

| Identification of novel metabolites using HRMS. ojp.gov | |

| Quantitative Analysis | Establishing the concentration of the metabolite to assess the extent of exposure. mdpi.com |

| Development and validation of analytical methods for reliable testing. cuny.edu | |

| Use in research studies to correlate exposure levels with outcomes. |

The continuous refinement of these qualitative and quantitative methodologies is vital for keeping pace with the ever-changing landscape of synthetic cannabinoids.

Challenges in Biomarker Interpretation in Research Contexts

One of the primary challenges is the convergent metabolic pathway with 5F-AB-PINACA. As previously mentioned, both AB-PINACA and 5F-AB-PINACA can produce the this compound. nih.govnih.gov This means that the presence of this metabolite alone cannot definitively distinguish which of the two parent compounds was consumed. This ambiguity can have significant implications in forensic cases where the specific substance used needs to be identified.

Finally, the lack of extensive controlled human administration studies for most synthetic cannabinoids, including AB-PINACA, means that data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of these substances is often limited. frontiersin.org This scarcity of data makes it challenging to create definitive interpretation models for metabolite concentrations.

The table below summarizes these key challenges.

| Challenge | Description |

| Convergent Metabolism | The metabolite is common to both AB-PINACA and 5F-AB-PINACA, creating ambiguity in identifying the parent compound. nih.govnih.gov |

| Metabolic Variability | Individual differences in enzyme activity and health status can lead to varied metabolite concentrations for the same exposure. researchgate.netnih.gov |

| Potential for Active Metabolites | Some synthetic cannabinoid metabolites can be pharmacologically active, complicating the assessment of toxicity. nih.govacs.org |

| Limited Pharmacokinetic Data | The lack of controlled human studies hinders the development of precise models for interpreting metabolite levels. frontiersin.org |

Addressing these challenges through continued research is essential for improving the accuracy and reliability of biomarker interpretation in the context of synthetic cannabinoid exposure.

Comparative Metabolism Studies Involving Ab Pinaca Pentanoic Acid Metabolite

Comparison of Carboxylation Efficiency Across Different Synthetic Cannabinoids

The efficiency of carboxylation, a key metabolic process, varies significantly among different synthetic cannabinoids, largely influenced by their chemical structure, particularly the presence of a fluorine atom on the pentyl side chain.

Studies comparing AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, demonstrate a stark difference in metabolic preference. For AB-PINACA, the primary metabolic route is amide hydrolysis, leading to AB-PINACA carboxylic acid, along with hydroxylation at the pentyl side chain. nih.govresearchgate.netnih.gov In contrast, 5F-AB-PINACA undergoes extensive oxidative defluorination, which results in the formation of 5'-hydroxypentyl-AB-PINACA and subsequently AB-PINACA pentanoic acid. nih.govresearchgate.netnih.gov In fact, AB-PINACA pentanoic acid is one of the most intense metabolites of 5F-AB-PINACA, indicating a highly efficient carboxylation pathway for the fluorinated analog. nih.govresearchgate.net

This pattern is not unique to the AB-PINACA family. Research on other 5-fluoropentyl-containing synthetic cannabinoids confirms that oxidative defluorination followed by carboxylation is a common and major metabolic pathway. researchgate.netresearchgate.net For instance, in studies of 5F-APINACA (5F-AKB48), the metabolite resulting from defluorination and subsequent carboxylation of the N-pentyl terminus shows a significantly larger peak area compared to other metabolites. nih.gov Similarly, for 5F-ADB-PINACA, a major metabolic reaction is oxidative defluorination followed by carboxylation. researchgate.netwikipedia.org

In contrast, non-fluorinated counterparts like APINAC (AKB-48) and ADB-PINACA primarily undergo hydroxylation at various positions on the pentyl chain or adamantyl group, and ketone formation. researchgate.netresearchgate.netresearchgate.net While carboxylation can occur in non-fluorinated compounds, it is generally not the predominant pathway as it is for their fluorinated analogs. nih.govresearchgate.net This highlights that the substitution of a single fluorine atom dramatically shifts the metabolic flux towards the formation of pentanoic acid metabolites.

| Synthetic Cannabinoid | Primary Metabolic Pathway | Carboxylation Efficiency | Key Carboxylated Metabolite |

|---|---|---|---|

| AB-PINACA | Amide hydrolysis, Pentyl hydroxylation nih.govresearchgate.netnih.gov | Low | AB-PINACA carboxylic acid (via hydrolysis) nih.govresearchgate.net |

| 5F-AB-PINACA | Oxidative defluorination, Carboxylation nih.govresearchgate.netnih.gov | High | AB-PINACA pentanoic acid nih.govresearchgate.net |

| 5F-APINACA (5F-AKB48) | Adamantyl hydroxylation, Oxidative defluorination/Carboxylation researchgate.netnih.gov | High | Pentanoic acid metabolite nih.gov |

| ADB-PINACA | Pentyl hydroxylation, Ketone formation researchgate.net | Low | Not a primary metabolite researchgate.net |

| 5F-ADB-PINACA | Oxidative defluorination, Carboxylation researchgate.netwikipedia.org | High | ADB-PINACA pentanoic acid researchgate.net |

Metabolite Profile Similarities and Differences with Related Synthetic Cannabinoid Structures

The metabolite profile of AB-PINACA and its analogs reveals both shared biotransformations and distinct pathways that are critical for distinguishing between them.

The most prominent difference is observed between non-fluorinated and 5-fluorinated pentyl indazole cannabinoids.

AB-PINACA vs. 5F-AB-PINACA: AB-PINACA is predominantly metabolized through amide hydrolysis to form AB-PINACA carboxylic acid, and hydroxylation, likely at the 4-position of the pentyl chain. nih.govresearchgate.net In human hepatocytes, 23 distinct metabolites of AB-PINACA have been identified, generated through pathways including carboxamide hydrolysis, hydroxylation, ketone formation, and glucuronidation. nih.govresearchgate.net Conversely, the metabolism of 5F-AB-PINACA is dominated by oxidative defluorination of the pentyl chain, leading to 5-hydroxypentyl-AB-PINACA and the highly abundant AB-PINACA pentanoic acid. nih.govresearchgate.netnih.gov This means that 5F-AB-PINACA produces metabolites that are structurally identical to some metabolites of AB-PINACA, such as the pentanoic acid derivative. nih.govresearchgate.net

ADB-PINACA vs. 5F-ADB-PINACA: A similar pattern is seen with this pair. ADB-PINACA metabolism primarily involves pentyl hydroxylation and subsequent oxidation to a ketone. researchgate.net In contrast, 5F-ADB-PINACA follows the oxidative defluorination pathway, resulting in ADB-PINACA 5-hydroxypentyl and ADB-PINACA pentanoic acid as major metabolites. researchgate.netwikipedia.org

Indazole vs. Indole Core: When comparing indazole-based compounds like AB-PINACA to indole-based synthetic cannabinoids, differences in the stability and reactivity of the core structure can lead to varied metabolite profiles, although side-chain metabolism often follows similar patterns (e.g., hydrolysis, hydroxylation). mdpi.com

Ester vs. Amide Linkage: Synthetic cannabinoids with an ester linkage, such as APINAC (AKB-48), undergo ester hydrolysis as a predominant metabolic pathway, yielding metabolites of N-pentylindazole-3-carboxylic acid. researchgate.net This contrasts with amide-containing compounds like AB-PINACA, where amide hydrolysis is the key reaction. nih.gov

| Parent Compound | Structural Class | Major Metabolites | Shared Metabolites with AB-PINACA Pathway |

|---|---|---|---|

| AB-PINACA | Indazole carboxamide nih.gov | AB-PINACA carboxylic acid, Hydroxypentyl AB-PINACA, Carbonyl AB-PINACA nih.govresearchgate.net | N/A |

| 5F-AB-PINACA | 5-Fluoro-indazole carboxamide nih.gov | AB-PINACA pentanoic acid, 5-Hydroxypentyl-AB-PINACA nih.govresearchgate.netnih.gov | Yes (AB-PINACA pentanoic acid) nih.gov |

| APINAC (AKB-48) | Indazole carboxylate researchgate.net | N-Pentylindazole-3-carboxylic acid metabolites, 1-Adamantanol metabolites researchgate.net | No |

| AB-FUBINACA | Indazole carboxamide ecddrepository.org | Hydroxylated metabolites, relatively slow metabolism compared to others ecddrepository.org | No |

| 5F-ADB-PINACA | 5-Fluoro-indazole carboxamide wikipedia.org | ADB-PINACA pentanoic acid, 5-Hydroxypentyl ADB-PINACA researchgate.net | Yes (Pentanoic acid formation pathway) researchgate.netwikipedia.org |

Implications of Metabolic Diversification for Analytical Strategy Development

The extensive and varied metabolism of synthetic cannabinoids presents significant challenges for forensic and clinical toxicology. frontiersin.orgresearchgate.net The development of robust analytical strategies hinges on a thorough understanding of this metabolic diversification.

Targeting Specific Metabolites: Since parent compounds are often metabolized rapidly and are found in very low concentrations, if at all, in urine, analytical methods must target the major metabolites. frontiersin.orgark-tdm.com The diversification of metabolic pathways means that a unique set of marker metabolites must be identified for each new synthetic cannabinoid. For example, to confirm 5F-AB-PINACA consumption, the optimal marker is AB-PINACA pentanoic acid, whereas for AB-PINACA, the carboxylic acid metabolite from hydrolysis is a better target. nih.govresearchgate.net

Distinguishing Between Analogs: The fact that different parent compounds can produce common metabolites complicates the unambiguous identification of the consumed substance. frontiersin.orgresearchgate.net The pair of AB-PINACA and 5F-AB-PINACA exemplifies this challenge, as both can lead to the detection of a pentanoic acid metabolite. nih.gov To differentiate between them, analytical strategies must either target unique metabolites (like fluoro-containing metabolites for 5F-AB-PINACA) or evaluate the ratios of different metabolites. nih.gov For the ADB-PINACA and 5F-ADB-PINACA pair, monitoring for unique product ions and using optimized chromatography is necessary to clearly distinguish between their primary positional isomer metabolites. researchgate.net

Need for Comprehensive Models: The human hepatocyte incubation model is considered a gold standard for predicting the metabolic profile of new synthetic cannabinoids, as it generates both phase I and phase II metabolites in proportions that often reflect what is found in authentic human samples. frontiersin.orgresearchgate.netresearchgate.net This approach is crucial for proactively identifying the most suitable analytical targets before a new compound becomes widespread. frontiersin.orgresearchgate.net The development of immunoassays also relies on understanding which metabolites show cross-reactivity; for instance, the CEDIA AB-PINACA assay detects the AB-PINACA pentanoic acid metabolite effectively. thermofisher.com

Ultimately, the diversification in metabolism necessitates that analytical methods, whether mass spectrometry-based or immunoassays, are continuously updated. A "one-size-fits-all" approach is ineffective, and strategies must be tailored to the specific metabolic profile of each emerging synthetic cannabinoid to ensure accurate detection and interpretation in forensic and clinical settings. nih.govfrontiersin.org

Emerging Research Directions and Methodological Innovations for Ab Pinaca Pentanoic Acid Metabolite Studies

Automation and High-Throughput Methodologies in Metabolite Analysis

The demand for rapid and efficient analysis of a large number of samples in forensic and clinical toxicology has spurred the development of automated and high-throughput methodologies. These approaches are crucial for keeping pace with the dynamic nature of the illicit drug market.

Key Developments:

Automated Sample Preparation: Robotic systems are increasingly being employed for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are common methods for isolating metabolites from complex biological matrices like urine and blood. Automation minimizes manual errors, improves reproducibility, and significantly increases sample throughput. For instance, the use of automated SPE platforms can streamline the extraction of AB-PINACA pentanoic acid, ensuring consistent recovery and cleaner extracts for subsequent analysis.

High-Throughput Screening (HTS) Assays: While immunoassays have been a primary tool for initial screening, their utility for rapidly evolving synthetic cannabinoids is limited by cross-reactivity issues. numberanalytics.com However, advancements in developing more specific antibodies and the integration of automated platforms allow for the rapid screening of a large number of samples. randoxtoxicology.comark-tdm.com The ARK™ AB-PINACA Assay, for example, is an immunoassay designed for the qualitative determination of AB-PINACA and its metabolites in human urine. ark-tdm.com

Integrated LC-MS Systems: Modern liquid chromatography-mass spectrometry (LC-MS) systems are often equipped with autosamplers capable of handling hundreds of samples in a single run. nih.govnih.gov Coupled with rapid chromatographic methods, these systems can significantly reduce the time per analysis. For example, methods utilizing alternating column regeneration can further enhance throughput by preparing one column while the other is in use. oup.com

Table 1: Comparison of Manual vs. Automated Sample Preparation

| Feature | Manual Preparation | Automated Preparation |

|---|---|---|

| Throughput | Low to moderate | High |

| Reproducibility | Operator-dependent | High |

| Error Rate | Higher potential for human error | Reduced error rate |

| Hands-on Time | High | Low |

| Cost (per sample) | Initially lower, higher labor cost | Higher initial investment, lower long-term cost |

Application of Artificial Intelligence and Machine Learning in Metabolite Data Analysis

The vast and complex datasets generated by modern analytical instruments, particularly high-resolution mass spectrometry (HRMS), present a significant challenge for data interpretation. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. oup.comnih.gov

Current Applications:

Metabolite Identification: AI-powered software can assist in the identification of novel metabolites by predicting fragmentation patterns and comparing them against spectral libraries. frontiersin.org This is particularly valuable for identifying previously uncharacterized metabolites of AB-PINACA.

Pattern Recognition: Machine learning algorithms can be trained to recognize specific metabolic profiles associated with the use of synthetic cannabinoids. nih.gov A study demonstrated the use of a random forest model to analyze untargeted metabolomics data from urine samples, achieving high accuracy in distinguishing between samples positive and negative for synthetic cannabinoids. oup.comnih.gov This approach could be refined to specifically identify the metabolic signature of AB-PINACA.

Predictive Modeling: ML models are being developed to predict the toxicological effects of new synthetic cannabinoids based on their chemical structure and metabolic pathways. nih.gov This could provide an early warning system for the potential harms associated with emerging analogs of AB-PINACA. Furthermore, machine learning has been successfully applied to classify different types of cannabis resin based on cannabinoid concentrations, demonstrating its potential for drug monitoring. springermedizin.de

Table 2: Performance of a Random Forest Model for Synthetic Cannabinoid Screening

| Metric | Performance |

|---|---|

| Accuracy | 88.1% |

| Clinical Sensitivity | 83.0% |

| Clinical Specificity | 92.7% |

| Positive Predictive Value | 91.3% |

| Negative Predictive Value | 85.6% |

Data sourced from a study on a new qualitative screening assay for synthetic cannabinoids using metabolomics and machine learning. nih.gov

Novel Chromatographic Columns and Stationary Phases for Enhanced Separation

The chromatographic separation of synthetic cannabinoids and their metabolites is often challenging due to their structural similarity and the complexity of biological matrices. Innovations in column technology are continuously improving resolution, sensitivity, and analysis speed.

Recent Advancements:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC columns with sub-2 µm particles has become standard for the analysis of synthetic cannabinoids. mdpi.com These columns provide significantly higher efficiency and resolution compared to traditional HPLC columns, allowing for better separation of isomeric metabolites and a reduction in run times. mdpi.com

Fused-Core® Technology: Columns with Fused-Core® particles offer high efficiency comparable to sub-2 µm fully porous particles but with lower backpressure. This allows for their use on both UHPLC and conventional HPLC systems. The Ascentis® Express RP-Amide stationary phase, for example, has shown superior results for cannabinoid analysis due to its unique selectivity. sigmaaldrich.com

Chiral Stationary Phases (CSPs): Many synthetic cannabinoids, including AB-PINACA, possess chiral centers, resulting in enantiomers that may have different pharmacological and toxicological properties. Polysaccharide-based CSPs are widely used for the enantioselective separation of synthetic cannabinoids, often in combination with mass spectrometry. nih.govresearchgate.net

Novel C18 Phases: Advanced C18 stationary phases, such as the ACE C18-AR, have been developed to provide multiple interaction modes, including hydrophobicity and pi-pi interactions, leading to enhanced selectivity and separation of synthetic cannabinoids and their metabolites from oral fluid. mac-mod.com

Table 3: Examples of Chromatographic Columns Used in Synthetic Cannabinoid Analysis

| Column Type | Stationary Phase | Key Features | Application Example |

|---|---|---|---|

| UHPLC | Zorbax Eclipse Plus C18 | 1.8 µm particle size for high resolution | Separation of 32 synthetic cannabinoid metabolites. oup.com |

| Fused-Core | Ascentis® Express RP-Amide | 2.7 µm Fused-Core® particles, unique amide phase | Separation of various cannabinoids and cannabinomimetics. sigmaaldrich.com |

| Chiral | Whelk-O®1 | Enantioselective separation | Stereochemical characterization of synthetic cannabinoid receptor agonists. researchgate.net |

| Novel C18 | ACE C18-AR | Enhanced selectivity through multiple interaction modes | Low-level determination of synthetic cannabinoids and metabolites in oral fluid. mac-mod.com |

Advancements in Ionization Techniques for Mass Spectrometry

Mass spectrometry is the gold standard for the identification and quantification of synthetic cannabinoid metabolites. numberanalytics.com Continuous advancements in ionization techniques are pushing the limits of sensitivity and specificity.

Emerging Techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide high mass accuracy and resolution, enabling the confident identification of unknown metabolites and differentiation from isobaric interferences. numberanalytics.comoup.com HRMS has been successfully used to identify a wide range of synthetic cannabinoid metabolites, including those of AB-PINACA, in various biological matrices. nih.govnih.govnumberanalytics.com

Tandem Mass Spectrometry (MS/MS): MS/MS enhances the specificity of detection by fragmenting a precursor ion and analyzing the resulting product ions. This technique is essential for the structural elucidation of metabolites and for developing highly selective and sensitive quantification methods. numberanalytics.com

Ambient Ionization: Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal or no sample preparation. nih.gov These methods offer the potential for rapid screening of seized materials and biological samples.

Novel Ionization Sources: Research into new ionization techniques aims to improve analyte-specific sensitivity and reduce matrix effects. nih.gov For example, advancements in electrospray ionization (ESI) source design have led to more robust and efficient ionization. sigmaaldrich.com

Future Perspectives in AB-PINACA Metabolite Research for Forensic and Analytical Sciences

The study of AB-PINACA pentanoic acid and other synthetic cannabinoid metabolites will continue to be a dynamic field. Future research will likely focus on several key areas to address the challenges posed by the ever-changing landscape of NPS.

Anticipated Trends:

Broader Metabolite Profiling: As analytical techniques become more sensitive, research will likely uncover a more extensive profile of AB-PINACA metabolites. Comprehensive metabolism studies using in vitro models like human hepatocytes and analysis of authentic user samples will remain crucial for identifying the most reliable biomarkers of intake. frontiersin.orgnih.gov Studies have already identified numerous metabolites of AB-PINACA through such approaches. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

Isomer-Specific Analysis: The ability to differentiate between isomeric forms of metabolites will become increasingly important, as they may have different potencies and legal implications. The development and application of advanced chromatographic techniques, including chiral chromatography, will be essential. chrom-china.com

Integration of "Omics" Technologies: A systems biology approach, integrating metabolomics with other "omics" fields like proteomics and genomics, could provide a deeper understanding of the mechanisms of toxicity of AB-PINACA and its metabolites.

Development of Portable and Rapid Detection Methods: There is a growing need for rapid, on-site testing capabilities for law enforcement and in clinical settings. The development of portable mass spectrometers and advanced biosensors could meet this demand. numberanalytics.comnih.gov

Retrospective Data Analysis: The use of HRMS allows for the acquisition of non-targeted data, which can be retrospectively analyzed for new metabolites or parent compounds as they emerge on the drug market. mdpi.comnih.gov This proactive approach is vital for staying ahead of new trends in synthetic cannabinoid use.

The continuous innovation in analytical methodologies is fundamental to the effective monitoring and control of synthetic cannabinoids. For the AB-PINACA pentanoic acid metabolite, these advancements will lead to more accurate identification, a better understanding of its prevalence, and a stronger scientific basis for forensic and clinical toxicology.

Q & A

Q. What analytical methods are recommended for identifying AB-PINACA pentanoic acid metabolite in biological samples?

Answer: Liquid chromatography high-resolution mass spectrometry (LC-HRMS) with gradient elution (0.1% formic acid in water/acetonitrile) is the gold standard. Use a TripleTOF 5600+ system (AB SCIEX) for full-scan MS and information-dependent acquisition (IDA) MS/MS. Key parameters include monitoring diagnostic fragments (e.g., m/z 245.0917 for pentanoic acid metabolites) and retention times (e.g., 7.73–18.79 min for 5F-AB-PINACA metabolites). Beta-glucuronidase hydrolysis is critical for detecting glucuronidated metabolites like A10 and A14 .

Q. What are the primary metabolic pathways generating this compound?

Answer: The metabolite arises via oxidative defluorination of 5F-AB-PINACA, followed by further oxidation of the pentyl side chain. Major pathways include:

- Terminal carboxamide hydrolysis (e.g., A23, AB-PINACA carboxylic acid).

- Hydroxylation at the pentyl chain (e.g., 5′-hydroxypentyl-AB-PINACA, F11).

- Carboxylation to form pentanoic acid (F10).

- Epoxide formation and hydrolysis (e.g., dihydrodiol metabolites).

Human hepatocyte incubations (10 μM, 3 h) and HRMS data mining with MetabolitePilot software are essential for pathway validation .

Q. How does metabolic stability testing inform this compound detection windows?

Answer: Metabolic stability assays with human liver microsomes (HLM, 1 μM, 1 h) show intermediate clearance (CL) for AB-PINACA. The pentanoic acid metabolite (F10) is a major stable end-product, detectable in urine ≥3 h post-intake. Stability is confirmed by MS peak area retention (e.g., 65% after 1 h, 18% after 3 h for 5F-AB-PINACA) and recovery via supported liquid extraction (SLE+) .

Advanced Research Questions

Q. How can researchers distinguish this compound from its 5-fluoro analog (5F-AB-PINACA) in co-exposure scenarios?

Answer: Target fluoro-containing metabolites (e.g., 5F-AB-PINACA carboxylic acid, F18) and analyze ratios of 5′-hydroxypentyl (F11) to 4′-hydroxypentyl metabolites. For AB-PINACA, 4′-hydroxypentyl (A14) dominates, while 5F-AB-PINACA favors 5′-hydroxypentyl (F11) and pentanoic acid (F10). Use retention time shifts (e.g., F10 at 11.41 min vs. A7 at 11.36 min) and m/z 361.1875 (F10) versus 361.1872 (A7) for differentiation .

Q. What experimental strategies resolve contradictions between hepatocyte-derived and urine metabolite profiles?

Answer: Discrepancies (e.g., A16/A17 overabundance in urine) arise from extrahepatic metabolism or transporter-mediated enrichment. To address this:

Q. How can LC-HRMS parameters be optimized to detect low-abundance AB-PINACA pentanoic acid metabolites in complex matrices?

Answer: Apply mass defect filtering (MDF) to isolate metabolites with Δm/z ± 50 mDa from the parent drug. Use dynamic background subtraction to reduce noise and targeted MS/MS with collision energy ramping (10–40 eV). For urine, pre-concentrate samples via solid-phase extraction (e.g., Strata-X cartridges) and set limits of confirmation (LOC) at 1 ng/mL for pentanoic acid metabolites .

Q. What enzymatic mechanisms drive this compound formation, and how do inhibitors affect its pharmacokinetics?

Answer: Carboxylesterase 1 (CES1) mediates terminal carboxamide hydrolysis to AB-PINACA carboxylic acid (A23), a precursor to pentanoic acid. Cytochrome P450 (CYP3A4/2C19) oxidizes the pentyl chain. CES1 inhibitors (e.g., 100 µM benzil) reduce carboxylic acid formation by >90%, prolonging parent drug half-life. Co-administered CES1 substrates (e.g., methylphenidate) may compete, altering metabolite ratios .

Q. How reliable are in silico tools like MetaSite for predicting this compound formation?

Answer: MetaSite predicts 9–10 major metabolites with >20% probability, but underperforms for epoxide intermediates and dihydrodiols . Validate predictions with hepatocyte-derived fragmentation patterns (e.g., m/z 245 → 145 for indazole pentanoic acid). Combine with in vitro clearance data to refine hepatic extraction ratios (ER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.